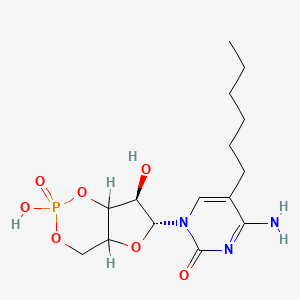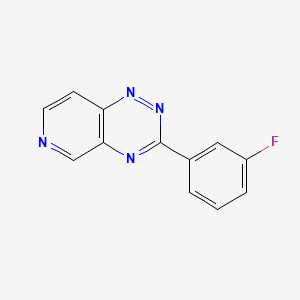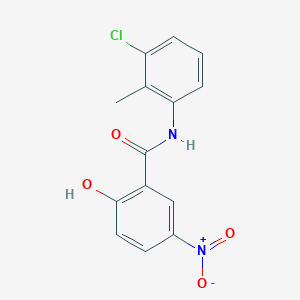
3'-Chloro-2'-methyl-2-hydroxy-5-nitrobenzanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide is an organic compound with a complex structure that includes a chloro group, a methyl group, a hydroxy group, and a nitro group attached to a benzanilide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide typically involves multiple steps, starting with the nitration of a suitable precursor to introduce the nitro group. This is followed by chlorination and methylation reactions. The hydroxy group is usually introduced through a hydroxylation reaction. The final step involves the formation of the benzanilide structure through an amide bond formation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzanilides.
Scientific Research Applications
3’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and chloro groups can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
- 2’-Chloro-3’-methyl-2-hydroxy-5-nitrobenzanilide
- 3’-Chloro-2’-ethyl-2-hydroxy-5-nitrobenzanilide
- 3’-Bromo-2’-methyl-2-hydroxy-5-nitrobenzanilide
Comparison: 3’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide is unique due to the specific arrangement of its functional groups, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
213460-66-3 |
|---|---|
Molecular Formula |
C14H11ClN2O4 |
Molecular Weight |
306.70 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O4/c1-8-11(15)3-2-4-12(8)16-14(19)10-7-9(17(20)21)5-6-13(10)18/h2-7,18H,1H3,(H,16,19) |
InChI Key |
RRGCPVRVTSNJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



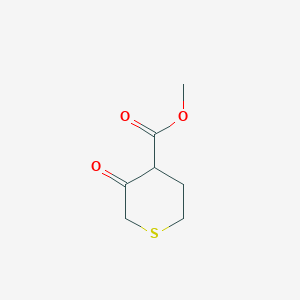
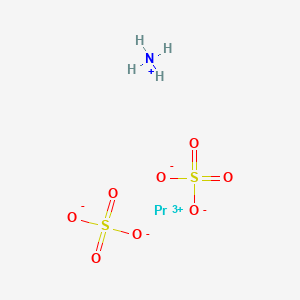
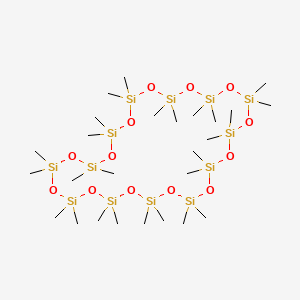
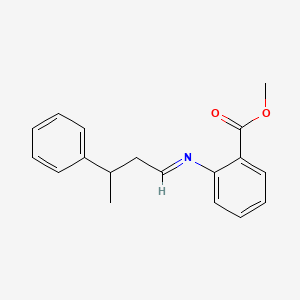
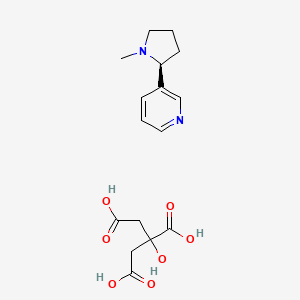
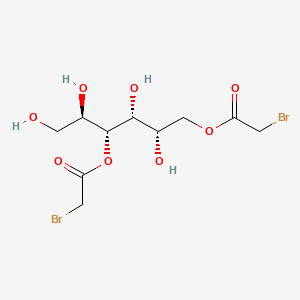

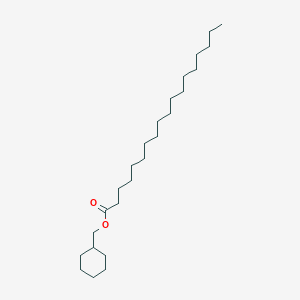

![(R)-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12644782.png)
![Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]-](/img/structure/B12644788.png)
